3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile
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Overview
Description
3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15NO2. It is characterized by the presence of a hydroxyl group, a methoxy group, and two phenyl groups attached to a propanenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile typically involves the reaction of benzaldehyde derivatives with appropriate nitriles under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyanation. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile
- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Uniqueness
3-Hydroxy-2-methoxy-3,3-diphenylpropanenitrile is unique due to the presence of both hydroxyl and methoxy groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Properties
CAS No. |
69510-94-7 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15NO2/c1-19-15(12-17)16(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,18H,1H3 |
InChI Key |
AIQLXHGEXKEIGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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